Product packaging for N-benzylpiperidine-4-carboxamide(Cat. No.:CAS No. 101264-48-6)

N-benzylpiperidine-4-carboxamide

Cat. No.: B110988
CAS No.: 101264-48-6
M. Wt: 254.75 g/mol
InChI Key: KKXCMMIWHOYQCM-UHFFFAOYSA-N
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Description

N-Benzylpiperidine-4-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. Its core structure is recognized for its versatility in the design and synthesis of novel bioactive molecules. A primary research application for this compound is in the investigation of potential treatments for Alzheimer's disease. The N-benzylpiperidine moiety is a critical pharmacophore found in established acetylcholinesterase (AChE) inhibitors like Donepezil, which work by increasing acetylcholine levels in the brain to alleviate cognitive symptoms . This makes this compound a valuable building block for developing new AChE inhibitors or multi-target-directed ligands (MTDLs) that may also target pathways such as histone deacetylase (HDAC) inhibition . Furthermore, structural analogs of this compound, specifically 4-benzylpiperidine carboxamides, have been extensively studied as potent dual serotonin and norepinephrine reuptake inhibitors (SNRIs) . These inhibitors increase the levels of monoamine neurotransmitters in the synaptic cleft, a key mechanism for developing antidepressants. Research has shown that modifications to the carboxamide linker and the aromatic substituents can fine-tune the compound's selectivity and potency towards the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) . As such, this compound serves as a crucial precursor for synthesizing and optimizing novel triple reuptake inhibitors (TRIs) for neuropsychiatric disorders. This product is supplied for research purposes only and is strictly labeled as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19ClN2O B110988 N-benzylpiperidine-4-carboxamide CAS No. 101264-48-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXCMMIWHOYQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N Benzylpiperidine 4 Carboxamide

Established Synthetic Pathways for N-benzylpiperidine-4-carboxamide

The creation of this compound can be achieved through various synthetic methodologies, ranging from classical multi-step procedures to more modern, efficiency-focused techniques.

Conventional Synthetic Routes to this compound

Conventional synthesis of this compound and its precursors typically involves multi-step sequences that build the molecule from simpler starting materials.

One detailed pathway begins with 4-piperidinecarboxylic acid. google.com This route involves a series of standard organic transformations, as outlined below:

Esterification: The starting material, 4-piperidinecarboxylic acid, undergoes an esterification reaction, commonly with methanol, to produce methyl 4-piperidinecarboxylate hydrochloride. google.com

N-Alkylation: The secondary amine of the piperidine (B6355638) ring is then alkylated using benzyl (B1604629) chloride to introduce the N-benzyl group, yielding methyl N-benzyl-4-piperidinecarboxylate. google.com

Hydrolysis: The methyl ester is hydrolyzed, typically using a base like sodium hydroxide (B78521) followed by acidification, to give N-benzyl-4-piperidinecarboxylic acid. google.com

Acylation (Amide Formation): The resulting carboxylic acid is activated, for instance by converting it to an acyl chloride with thionyl chloride, and then reacted with ammonia (B1221849) to form the primary amide, this compound. google.com

This sequence represents a robust, traditional approach to accessing the target compound. A more general two-step strategy involves amidation and substitution, where a piperidine-containing fragment is first coupled with another molecule in an amidation reaction, followed by substitution reactions to build the final structure. nih.gov The synthesis of the related N-benzyl-4-piperidinecarboxaldehyde, a key intermediate for various pharmaceuticals, also proceeds through this compound, which is subsequently dehydrated to a nitrile and then reduced. google.com

Table 1: Conventional Synthetic Pathway for this compound google.com
StepReactantReagentsProduct
14-Piperidinecarboxylic acidMethanol, Acid CatalystMethyl 4-piperidinecarboxylate
2Methyl 4-piperidinecarboxylateBenzyl chloride, BaseMethyl N-benzyl-4-piperidinecarboxylate
3Methyl N-benzyl-4-piperidinecarboxylateNaOH, then H+N-benzyl-4-piperidinecarboxylic acid
4N-benzyl-4-piperidinecarboxylic acid1. SOCl₂ 2. AmmoniaThis compound

Microwave-Assisted Synthesis Approaches for this compound Derivatives

While specific literature on the microwave-assisted synthesis of this compound itself is limited, this technique has been successfully applied to the synthesis of related carboxamide and heterocyclic derivatives, demonstrating its potential for this class of compounds. Microwave-assisted organic synthesis (MAOS) is known for its ability to dramatically reduce reaction times, improve yields, and sometimes enhance product purity compared to conventional heating methods.

General procedures for synthesizing related structures often involve the microwave irradiation of reactants in a suitable solvent or under solvent-free conditions. For instance, the synthesis of various N1,N4-substituted thiosemicarbazones was achieved in 20–40 minutes using ethanol (B145695) as a solvent or in just 3 minutes under solvent-free conditions, a significant acceleration compared to the 8-hour traditional reflux method. mdpi.com Similarly, the synthesis of 1,2,4-triazine (B1199460) derivatives from Schiff bases and diarylidene hydrazine (B178648) was effectively accelerated by microwave irradiation in the presence of a catalytic amount of triethylamine (B128534). beilstein-journals.org These examples highlight the efficiency of microwave technology in promoting condensation and cyclization reactions, which are key steps in forming heterocyclic amides. The straightforward amidation of carboxylic acids has also been successfully adapted to microwave activation, suggesting that the final step in the synthesis of this compound could be significantly optimized using this technology. news-medical.net

Strategies for the Generation of this compound Analogues and Derivatives

To explore structure-activity relationships and optimize molecular properties, chemists employ various strategies to generate analogues of the core this compound structure. These modifications can be made at the piperidine ring, the carboxamide linker, or the benzyl group.

Modification of the Piperidine Ring System in this compound Analogues

Modification of the central piperidine ring can be achieved either by building a substituted ring from an acyclic precursor or by functionalizing a pre-existing piperidine scaffold.

Synthesis of Modified Piperidine Rings: Numerous methods exist for the de novo synthesis of substituted piperidine rings. These include:

Hydrogenation/Reduction: The catalytic hydrogenation of corresponding substituted pyridine (B92270) precursors is a fundamental method to access piperidines. nih.gov Catalysts based on rhodium, palladium, iridium, and non-metal alternatives like borenium ions are used to achieve high stereo- and regioselectivity. nih.gov

Intramolecular Cyclization: Acyclic precursors containing a nitrogen source can undergo cyclization to form the piperidine ring. nih.gov Key strategies include aza-Michael reactions, radical-mediated cyclizations, and reductive amination of ϖ-amino fatty acids. nih.gov For example, electroreductive cyclization of an imine with a terminal dihaloalkane has been successfully demonstrated in a flow microreactor, offering a modern approach to piperidine synthesis. nih.gov

Post-Synthesis Modification: A recently developed modular strategy allows for the late-stage functionalization of the piperidine ring. This two-step process involves:

Biocatalytic C-H Oxidation: Enzymes are used to selectively add a hydroxyl group to specific sites on the piperidine molecule. researchgate.net

Radical Cross-Coupling: The newly introduced hydroxyl group serves as a handle for subsequent nickel-electrocatalyzed cross-coupling reactions to form new carbon-carbon bonds. researchgate.net This approach simplifies the creation of complex, three-dimensional piperidine structures without the need for protecting groups or expensive precious metal catalysts. researchgate.net

Another derivatization approach involves replacing the piperidine ring entirely with another cyclic system, such as a piperazine (B1678402) ring, to explore different spatial arrangements and properties. nih.gov

Modifications at the Carboxamide Moiety of this compound

One study systematically investigated the impact of the linker length between the amide nitrogen and an aromatic substituent. nih.gov It was found that derivatives with a three-carbon linker displayed different activity profiles compared to those with a two-carbon linker. nih.gov Another study explored a wide range of substituents on the amide nitrogen, including various benzylamine (B48309) and piperazine groups, by coupling them with a 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid intermediate. This strategy allows for the introduction of diverse functional groups and the fine-tuning of the molecule's interaction with biological targets. A separate investigation focused on replacing the N-benzylcarboxamide group with different cyclic or linear moieties to assess the effects on receptor affinity and selectivity.

Table 2: Examples of Modifications at the Carboxamide Moiety
Modification StrategyDescriptionExample PrecursorsReference
Varying Linker LengthAltering the number of carbon atoms in the chain attached to the amide nitrogen.N-(2-phenylethyl) or N-(3-phenylpropyl) derivatives nih.gov
Amine SubstitutionCoupling the piperidine-4-carboxylic acid with a diverse library of primary or secondary amines.Substituted benzylamines, piperazines
Cyclic/Linear MoietiesReplacing the entire N-benzyl group with other cyclic (e.g., tetrahydroquinoline) or acyclic fragments.Tetrahydroquinoline, various linear amines

Substitutions on the Benzyl Group in this compound Structures

The N-benzyl group offers a readily accessible point for derivatization by introducing substituents onto the phenyl ring. These modifications can profoundly influence the electronic and steric properties of the molecule.

A systematic study on a series of 4-benzylpiperidine (B145979) carboxamides revealed that the nature of the aromatic substituent plays a critical role in biological activity. For instance, compounds with a diphenylacetyl group showed different potencies compared to those with a dicyclohexylacetyl group. In another series of compounds, the introduction of methyl or chloro substituents at various positions on a benzylamino moiety attached to the carboxamide was explored. For example, a 2-methylbenzyl group was found to have a different effect on activity compared to a 4-methylbenzyl group. Similarly, the presence and position of one or two chlorine atoms on the benzyl ring also modulated the inhibitory activity of the compounds. These findings underscore the importance of the substitution pattern on the benzyl ring for tailoring the pharmacological profile of this compound derivatives.

This compound as a Pharmaceutical Intermediate for Drug Synthesis

The utility of this compound as a building block in drug synthesis is well-documented. Its synthesis from readily available precursors and its subsequent conversion into more complex active pharmaceutical ingredients highlight its importance in the pharmaceutical industry.

A common synthetic route to this compound begins with 4-piperidinecarboxylic acid. google.com The process involves a multi-step sequence designed for efficiency and scalability. google.com The initial step is the esterification of 4-piperidinecarboxylic acid to produce its methyl ester, typically as a hydrochloride salt. This is followed by an N-alkylation reaction, where the secondary amine of the piperidine ring is reacted with benzyl bromide in the presence of a base like triethylamine to yield methyl N-benzyl-4-piperidinecarboxylate. google.com The subsequent step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, N-benzyl-4-piperidinecarboxylic acid. Finally, an acylation reaction, or amidation, is performed to convert the carboxylic acid into the target intermediate, this compound. google.com

Table 1: Synthetic Pathway to this compound

Step Starting Material Reagents Product
1. Esterification 4-Piperidinecarboxylic acid Methanol, Acid 4-Piperidinecarboxylic acid methyl ester hydrochloride
2. N-Alkylation 4-Piperidinecarboxylic acid methyl ester hydrochloride Benzyl bromide, Triethylamine Methyl N-benzyl-4-piperidinecarboxylate
3. Hydrolysis Methyl N-benzyl-4-piperidinecarboxylate Base (e.g., NaOH) N-benzyl-4-piperidinecarboxylic acid

This table outlines a general synthetic scheme; specific reagents and conditions may vary.

One of the most significant applications of this compound is as a precursor in the synthesis of Donepezil (B133215), a primary medication used for the treatment of Alzheimer's disease. innospk.comnih.gov In this process, the carboxamide is not the final piece but a key intermediate that undergoes further transformation. Specifically, this compound is dehydrated, often using a reagent like thionyl chloride, to form 1-benzylpiperidine-4-carbonitrile. google.com This nitrile is then reduced with a reducing agent such as diisobutylaluminum hydride (DIBAL-H) to yield N-benzyl-4-piperidinecarboxaldehyde. google.com This aldehyde is a critical intermediate that is further elaborated to construct the final structure of Donepezil. innospk.comfrontiersin.org

Furthermore, the this compound framework has been extensively used as a scaffold for developing novel central nervous system agents, particularly monoamine reuptake inhibitors. nih.gov Researchers have designed and synthesized series of derivatives to act as dual serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) reuptake inhibitors or as triple reuptake inhibitors that also target the dopamine (B1211576) transporter (DAT). nih.govnih.gov

Studies on the structure-activity relationship (SAR) of these derivatives have revealed key structural features that determine their potency and selectivity. nih.gov For instance, the length of the carbon linker between the amide nitrogen and an aromatic substituent, as well as the nature of the aromatic group itself, plays a critical role. nih.govresearchgate.net

Table 2: Structure-Activity Relationship (SAR) of this compound Derivatives as Reuptake Inhibitors

Structural Feature Effect on Transporter Inhibition
Linker Length Compounds with a two-carbon linker show significantly higher inhibitory potency on the dopamine transporter (DAT) compared to those with a three-carbon linker. nih.gov
Derivatives with a three-carbon linker generally display better activity as dual serotonin (SERT) and norepinephrine (NET) reuptake inhibitors. nih.govresearchgate.net
Aromatic Substituent A biphenyl (B1667301) ring substituent tends to enhance inhibition of both SERT and NET. nih.gov
A diphenyl group substituent is highly correlated with strong inhibition of DAT. nih.gov

These findings demonstrate that this compound is not merely a passive linker but an active pharmacophoric element whose derivatization allows for the precise modulation of biological activity, leading to the development of potential treatments for neuropsychiatric disorders. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design of N Benzylpiperidine 4 Carboxamide Derivatives

Core Scaffold Analysis and Pharmacophore Identification for N-benzylpiperidine-4-carboxamide

The this compound scaffold is a key structural motif in the design of various biologically active compounds. nih.gov A pharmacophore model for this class of compounds typically consists of a hydrogen bond donor/acceptor (the carboxamide group), a hydrophobic aromatic region (the benzyl (B1604629) group), and a basic nitrogen atom within the piperidine (B6355638) ring. The spatial arrangement of these features is critical for binding to specific biological targets.

The core scaffold, comprising the N-benzylpiperidine moiety linked to a carboxamide group, provides a versatile platform for medicinal chemists. nih.gov The piperidine ring's conformational flexibility allows it to adopt various shapes to fit into different binding pockets. The benzyl group often engages in crucial cation-π or π-π interactions with the target protein, while the carboxamide group can form key hydrogen bonds. nih.govresearchgate.net

Impact of Substituent Variations on this compound Biological Activity

The biological activity of this compound derivatives can be significantly modulated by altering the substituents on the N-benzyl group, the carboxamide moiety, and the piperidine ring.

Influence of N-Benzyl Substitution on this compound Activity Profile

Substitutions on the phenyl ring of the N-benzyl group have a profound effect on the activity and selectivity of these compounds. For instance, in the context of sigma (σ) receptor ligands, substitutions on the phenylacetamide aromatic ring were examined. The unsubstituted compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, showed high affinity and selectivity for σ1 receptors. acs.org Generally, halogen substitutions on the aromatic ring increased affinity for σ2 receptors while maintaining similar affinity for σ1 receptors. acs.org In contrast, electron-donating groups like hydroxyl (OH), methoxy (B1213986) (OMe), or amino (NH2) led to weak or negligible affinity for σ2 receptors but moderate affinity for σ1 receptors. acs.org

In the pursuit of cholinesterase inhibitors for Alzheimer's disease, a series of N-benzylpiperidine carboxamide derivatives were synthesized. nih.gov The lead compound, which contained an unsubstituted benzyl group, was modified, leading to analogues with varied aryl and aromatic heterocycles in place of the original indanone moiety. nih.gov This highlights the importance of the N-benzyl group in guiding the molecule to its target and influencing its inhibitory potency.

Furthermore, studies on monoamine transporter inhibitors revealed that aromatic ring substituents like biphenyl (B1667301) and diphenyl groups were critical in determining the selectivity of 4-benzylpiperidine (B145979) carboxamides for the serotonin (B10506) transporter (SERT) and dopamine (B1211576) transporter (DAT), respectively. nih.govkoreascience.kr Compounds featuring a 2-naphthyl ring demonstrated higher inhibition of the norepinephrine (B1679862) transporter (NET) and SERT compared to those with a 1-naphthyl ring. nih.govkoreascience.kr

The table below summarizes the inhibitory activity of selected this compound derivatives with different N-benzyl substitutions.

Table 1: Influence of N-Benzyl Substitution on Biological Activity

Compound N-Benzyl Substitution Target Activity (IC50 or Ki)
N-(1-benzylpiperidin-4-yl)phenylacetamide Unsubstituted σ1 receptor Ki = 3.90 nM acs.org
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide Unsubstituted Acetylcholinesterase IC50 = 0.41 µM nih.gov
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide Unsubstituted Acetylcholinesterase IC50 = 5.94 µM nih.gov
4-Biphenyl substituted derivative 4-Biphenyl SERT/NET Greater dual reuptake inhibition than venlafaxine (B1195380) nih.gov

Role of Carboxamide Modifications in this compound SAR

Modifications to the carboxamide linker and the group attached to it are crucial in defining the structure-activity relationship (SAR) of this compound derivatives. In the development of cholinesterase inhibitors, replacing the ester linker in a lead compound with a more metabolically stable amide linker was a key strategy. nih.gov This change, along with exchanging the indanone moiety for various aryl and aromatic heterocycles, led to the discovery of potent analogues. nih.gov

For monoamine reuptake inhibitors, the length of the carbon linker between the amide nitrogen and the 4-benzylpiperidine core was found to be a critical determinant of activity. nih.govkoreascience.kr Derivatives with a two-carbon linker showed significantly higher potency in inhibiting dopamine reuptake compared to those with a three-carbon linker. nih.govkoreascience.kr Conversely, for dual serotonin and norepinephrine reuptake inhibitors, derivatives with a three-carbon linker displayed better activity. nih.gov

The nature of the substituent attached to the carboxamide nitrogen also plays a significant role. In the design of σ1 receptor ligands, a phenylacetamide group attached to the piperidine nitrogen resulted in high affinity. acs.org The influence of substitutions on this phenyl ring was systematically studied, revealing that electronic and steric factors govern the binding affinity and selectivity. acs.org

The table below illustrates the impact of carboxamide modifications on the biological activity of this compound derivatives.

Table 2: Role of Carboxamide Modifications in Biological Activity

Compound Class Carboxamide Modification Target Key Finding
Cholinesterase Inhibitors Replacement of ester with amide linker; variation of aryl/heterocyclic groups Acetylcholinesterase Enhanced metabolic stability and potency nih.gov
Monoamine Reuptake Inhibitors Variation in carbon linker length (2 vs. 3 carbons) DAT, SERT, NET Linker length determines selectivity and potency for different transporters nih.govkoreascience.krnih.gov

Importance of Piperidine Ring Substitutions for this compound Potency

Research on sigma receptor antagonists has shown that the piperidine moiety is a critical structural element for dual histamine (B1213489) H3 and sigma-1 receptor activity. nih.gov Replacing a piperazine (B1678402) ring with a piperidine ring in certain compounds dramatically increased affinity for the sigma-1 receptor while maintaining high affinity for the H3 receptor. nih.gov

In the development of dopamine reuptake inhibitors, the presence of a powerful electron-withdrawing cyano group on the piperidine ring produced a potent and selective ligand for the dopamine transporter (DAT). researchgate.net This highlights how even small modifications to the piperidine ring can lead to significant changes in biological activity.

Furthermore, studies on steroid-5α-reductase inhibitors involved the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), where the piperidine ring was a key component. nih.gov The nature of the substituent on the piperidine nitrogen was varied, leading to a range of inhibitory potencies against the type 1 and type 2 isozymes of the enzyme. nih.gov

The table below provides examples of how piperidine ring substitutions affect the biological activity of N-benzylpiperidine derivatives.

Table 3: Importance of Piperidine Ring Substitutions for Potency

Compound Series Piperidine Ring Feature Target Effect on Potency
Histamine H3/Sigma-1 Receptor Antagonists Piperidine vs. Piperazine ring H3R/σ1R Piperidine ring crucial for high σ1R affinity nih.gov
Dopamine Reuptake Inhibitors Cyano group substitution DAT Potent and selective DAT inhibition researchgate.net

Fragment-Based Drug Discovery (FBDD) Insights from this compound Research

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight fragments. frontiersin.org This approach has provided valuable insights into the key molecular interactions of the this compound scaffold.

Identification of Key Molecular Fragments within this compound Scaffolds

The this compound scaffold can be deconstructed into several key molecular fragments that contribute to its biological activity. The N-benzylpiperidine (N-BP) motif itself is a commonly employed fragment in drug discovery due to its structural flexibility and three-dimensional nature. nih.govresearchgate.net It is known to provide crucial cation-π interactions with target proteins. nih.govresearchgate.net

In the context of FBDD, the benzyl group, the piperidine ring, and the carboxamide moiety can be considered as individual fragments. By screening libraries of such fragments, researchers can identify which fragments bind to the target of interest and how they can be linked together to create a potent and selective ligand. proteopedia.org For example, the N-benzyl substitution has been shown to enhance solubility and facilitate essential cation-π and π-π interactions with the active sites of various targets. researchgate.net

The process of FBDD often involves identifying initial fragment hits and then growing or linking them to improve affinity and other drug-like properties. drugdiscoverychemistry.com The this compound scaffold represents a successful example of how different fragments can be combined to generate molecules with diverse pharmacological profiles.

The table below lists the key molecular fragments within the this compound scaffold and their typical contributions to biological activity.

Table 4: Key Molecular Fragments and Their Contributions

Molecular Fragment Typical Contribution to Biological Activity
N-Benzyl Group Hydrophobic interactions, cation-π/π-π interactions, influences selectivity nih.govresearchgate.net
Piperidine Ring Central scaffold, provides 3D structure, can be substituted to modulate potency mdpi.comnih.gov

Fragment Optimization and Lead Generation Strategies Utilizing this compound Core

The this compound scaffold serves as a foundational structure in the development of targeted inhibitors for various enzymes and receptors. Lead generation strategies often involve leveraging this core and optimizing its fragments to enhance potency, selectivity, and pharmacokinetic properties.

Optimization for Cholinesterase Inhibition

In the quest for treatments for Alzheimer's disease, researchers have focused on acetylcholinesterase (AChE) inhibitors. nih.gov A lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, which showed potent AChE inhibitory activity (IC₅₀ 0.03 µM), was the starting point for optimization. nih.gov A key strategy involved replacing the metabolically susceptible ester linker with a more stable amide linker, leading to the synthesis of this compound derivatives. nih.gov In this series, the indanone moiety was also exchanged for various aryl and aromatic heterocycles. This approach led to the discovery of potent analogues, demonstrating how linker modification and fragment replacement can generate promising new lead compounds. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound Derivatives

Compound NameAChE IC₅₀ (µM)
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide5.94

Data sourced from a 2019 study on novel cholinesterase inhibitors. nih.gov

Modulation of Monoamine Transporters

The this compound core has been instrumental in designing inhibitors for monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These are key targets for antidepressant medications. biomolther.orgnih.gov

Structure-activity relationship (SAR) studies on a series of 4-benzylpiperidine carboxamides revealed that the length of the carbon linker between the amide nitrogen and the 4-benzylpiperidine core is critical for selectivity. biomolther.orgnih.gov Specifically, derivatives with a two-carbon linker showed a much higher potency for DAT inhibition compared to those with a three-carbon linker. biomolther.orgnih.gov This finding was crucial in converting serotonin/norepinephrine reuptake inhibitors (SNRIs) into triple reuptake inhibitors (TRIs). biomolther.org

Furthermore, substitutions on the aromatic ring played a significant role in selectivity. Compounds featuring a biphenyl ring demonstrated higher inhibition of SERT, whereas those with a diphenyl group showed stronger inhibition of DAT. biomolther.orgnih.gov For instance, 4-biphenyl- and 2-naphthyl-substituted derivatives with a three-carbon linker showed greater dual SERT and NET reuptake inhibition than the standard drug venlafaxine. nih.gov

Table 2: Inhibition of Monoamine Transporters by 4-Benzylpiperidine Carboxamide Derivatives

Compound FeatureTarget SelectivityKey Research Finding
Two-Carbon LinkerHigher DAT InhibitionCritical for converting SNRIs to TRIs. biomolther.orgnih.gov
Three-Carbon LinkerHigher NET InhibitionBetter dual SERT/NET inhibition in certain derivatives. nih.gov
Biphenyl SubstitutionHigher SERT InhibitionPlays a critical role in determining selectivity. biomolther.orgnih.gov
Diphenyl SubstitutionHigher DAT InhibitionStrongly correlated with DA reuptake inhibition. koreascience.kr

Development of Sigma Receptor Ligands

The this compound scaffold has also been optimized for affinity and selectivity towards sigma receptors. Starting with N-(1-benzylpiperidin-4-yl)phenylacetamide, which showed high affinity for sigma-1 receptors (Kᵢ = 3.90 nM) but moderate affinity for sigma-2 receptors (Kᵢ = 240 nM), researchers aimed to improve selectivity. nih.gov

SAR studies indicated that substitutions on the phenylacetamide aromatic ring were key. nih.gov Generally, 3-substituted compounds displayed higher affinity for both sigma-1 and sigma-2 receptors compared to 2- and 4-substituted analogues. nih.gov Halogen substitution on this ring tended to increase affinity for sigma-2 receptors while maintaining similar affinity for sigma-1 receptors. nih.gov In another study, starting with a lead compound (1b) having high sigma-1 affinity (Kᵢ = 12.9 nM), the benzyl group attached to the amide nitrogen was replaced with various hydrophobic moieties like cycloalkyl and alkyl groups. This strategy successfully preserved good sigma-1 affinity while improving selectivity against the sigma-2 receptor subtype. units.it

Table 3: Affinity of N-(1-benzylpiperidin-4-yl)phenylacetamide Derivatives for Sigma Receptors

CompoundSigma-1 Receptor Kᵢ (nM)Sigma-2 Receptor Kᵢ (nM)
N-(1-benzylpiperidin-4-yl)phenylacetamide3.90240
Compound 1b (lead)12.9N/A

Data sourced from studies on selective sigma receptor ligands. nih.govunits.it

Antitubercular Agent Optimization

Table 4: Antitubercular Activity of N-benzyl-5-nitrofuran-2-carboxamide Analogs

CompoundModificationAntitubercular MIC (µM)
JSF-3449 (Hit)N-benzylN/A
Compound 354-chlorophenoxymethyl substitution0.12
Compound 364-OCH₃ substitution on phenoxy ring0.078
JSF-4088α,α-dimethylbenzyl moiety0.019

Data from an optimization study of nitrofuran antitubercular agents. nih.gov

Pharmacological Profiles and Biological Target Interactions of N Benzylpiperidine 4 Carboxamide

Broad Spectrum Biological Activities of N-benzylpiperidine-4-carboxamide

Derivatives of this compound have been synthesized and evaluated for a variety of therapeutic applications. nih.govnih.gov The core structure, consisting of a benzyl (B1604629) group attached to a piperidine (B6355638) ring which in turn is linked to a carboxamide, allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities. wikipedia.orgnih.gov These activities range from antiviral and anticancer to antimicrobial effects, highlighting the therapeutic potential of this chemical class.

Antiviral Properties of this compound Derivatives

The N-benzylpiperidine scaffold is a key component in a class of compounds that inhibit influenza A virus fusion. nih.govcsic.es Research has identified N-benzyl-4,4-disubstituted piperidines as potent inhibitors of the H1N1 subtype of influenza A. nih.gov One notable analogue demonstrated low micromolar activity against the A/PR/8/34 (H1N1) strain, with a 4-fluorobenzyl derivative showing five-fold higher potency. csic.es Mechanistic studies revealed that these compounds inhibit the low pH-induced membrane fusion mediated by the viral hemagglutinin (HA) protein. nih.gov

Furthermore, certain piperidine-4-carboxamide analogues have shown pan-antiviral activity, including against coronaviruses. gavinpublishers.com For instance, the analogue NCGC2955 and its trifluoroacetic acid salt, 153, have demonstrated inhibitory effects against human coronaviruses NL63, OC43, and SARS-CoV-2 variants (alpha and delta) at low micromolar concentrations. gavinpublishers.com These compounds exhibited a favorable selectivity index, indicating low toxicity in tested cell lines. gavinpublishers.com The broad-spectrum nature of these inhibitors suggests they could be promising candidates for further development as antiviral agents. gavinpublishers.com Another study on 1,4,4-trisubstituted piperidines showed that while some analogues were active against influenza virus, one derivative, compound 2, also displayed anti-Human Coronavirus 229E (HCoV-229E) activity with an EC50 value of 7.4 μM. mdpi.com

Additionally, N-benzyl hydroxypyridone carboxamides have emerged as a potent chemotype against human cytomegalovirus (HCMV). eurekalert.org Structure-activity relationship (SAR) studies identified key features for optimal antiviral activity, including a di-halogen substituted phenyl ring in the amide portion. eurekalert.org

Table 1: Antiviral Activity of Selected this compound Derivatives

Compound/DerivativeVirus TargetActivity (EC50/IC50)Reference
N-benzyl-4,4-dipeptide piperidine analogue 1Influenza A/PR/8/34 (H1N1)Low micromolar activity csic.es
4-fluorobenzyl analogue 2Influenza A/PR/8/34 (H1N1)5-fold higher than compound 1 csic.es
Piperidine analogue 2Human Coronavirus 229E (HCoV-229E)EC50 = 7.4 μM mdpi.com
NCGC2955Human coronavirus NL63 (Vero cells)EC50 = 2.5 ± 0.15 µM gavinpublishers.com
NCGC2955Human coronavirus NL63 (MK2 cells)EC50 = 1.5 ± 0.2 µM gavinpublishers.com
NCGC2955Human coronavirus OC43EC50 = 1.5 ± 0.01 µM gavinpublishers.com
NCGC2955SARS-CoV-2 (Calu-3 cells)EC50 = 0.2 ± 0.02 µM gavinpublishers.com
Compound 153 (TFA salt of CCG205432)SARS-CoV-2 (Calu-3 cells)EC50 = 0.11 ± 0.04 µM gavinpublishers.com

Anticancer Potential of this compound Analogues

The this compound framework has been explored for its potential in developing anticancer agents. This interest stems from the role of its biological targets, such as monoacylglycerol lipase (B570770) (MAGL), in cancer progression. nih.govacs.org MAGL is overexpressed in various invasive tumors, where it contributes to the production of pro-tumorigenic free fatty acids. nih.govacs.org

A novel class of benzylpiperidine-based MAGL inhibitors has been synthesized, leading to the identification of compounds with potent and reversible inhibitory activity. nih.govacs.org One such derivative, compound 13 , not only showed potent MAGL inhibition but also exhibited antiproliferative activity and induced apoptosis in primary pancreatic cancer cultures. nih.govacs.org This compound was also found to reduce cell migration and act synergistically with the chemotherapeutic drug gemcitabine. nih.govacs.org These findings underscore the potential of MAGL inhibitors derived from the this compound scaffold as therapeutic agents for cancer. nih.govacs.org

Separately, research into piperine-carboximidamide hybrids has yielded compounds with significant antiproliferative effects against various cancer cell lines. nih.gov While not direct N-benzylpiperidine-4-carboxamides, this research highlights how modifications of related structures can lead to potent anticancer compounds targeting kinases like EGFR, BRAF, and CDK2. nih.gov

Antimicrobial Efficacy of this compound Compounds

The piperidine ring is a common feature in molecules with antimicrobial properties. biomedpharmajournal.orgacademicjournals.org Derivatives of piperidine-4-carboxamide have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.net One study reported the synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide which were tested against a range of Gram-positive and Gram-negative bacteria. researchgate.net The results indicated that many of the synthesized compounds possessed comparable or improved antimicrobial activity compared to the parent compound. researchgate.net

Another study investigating piperidin-4-one derivatives, a related structural class, found that all tested compounds showed antifungal activity against various dermatophytes and Candida albicans. biomedpharmajournal.org Thiosemicarbazone derivatives of piperidin-4-one, in particular, demonstrated significant antifungal activity. biomedpharmajournal.org Similarly, other research has shown that various piperidine derivatives exhibit a range of inhibitory activity against fungi such as Aspergillus niger and Saccharomyces cerevisiae. academicjournals.org Furthermore, piperidine-4-carboxamides have been reported to inhibit Mycobacterium abscessus DNA gyrase, indicating a potential application in treating mycobacterial infections. gavinpublishers.com

Table 2: Antimicrobial Activity of Selected Piperidine Derivative Classes

Derivative ClassMicrobial TargetActivityReference
Sulfonamide and amide derivatives of piperidine-4-carboxamideGram-positive and Gram-negative bacteriaComparable or better than parent compound researchgate.net
Thiosemicarbazone derivatives of piperidin-4-oneM. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicansSignificant antifungal activity biomedpharmajournal.org
Piperidine derivativesAspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicansVarying degrees of inhibition academicjournals.org
Piperidine-4-carboxamidesMycobacterium abscessusDNA gyrase inhibition gavinpublishers.com

Enzyme Inhibition Mechanisms by this compound

The therapeutic effects of this compound derivatives are often rooted in their ability to inhibit specific enzymes. nih.gov Research has focused on their interaction with enzymes like monoacylglycerol lipase (MAGL) and viral proteases, revealing detailed molecular mechanisms of action. nih.govnih.gov

Monoacylglycerol Lipase (MAGL) Inhibition by this compound Related Compounds

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). unimi.itresearchgate.net Inhibition of MAGL is a therapeutic strategy for various neurological disorders, inflammation, and cancer. unimi.itresearchgate.net

A new class of reversible, benzylpiperidine-based MAGL inhibitors has been developed. nih.govacs.org The first compound in this series, compound 7 , displayed an IC50 value of 133.9 nM against MAGL. nih.govacs.org Further optimization led to the discovery of derivative 13 , which demonstrated potent and selective reversible inhibition of MAGL. nih.govacs.org Molecular modeling studies suggest that the amide phenolic moiety of these inhibitors is crucial for activity, forming a hydrogen bond network with active site residues E53 and H272. nih.gov Another study highlighted that for a series of 1-benzoylpiperidine (B189436) derivatives, a p-hydroxyl group on a benzene (B151609) ring was important for inhibitory activity, forming a hydrogen bond with Pro178 in the enzyme's active site. nih.gov

Table 3: MAGL Inhibitory Activity of Benzylpiperidine Derivatives

CompoundMAGL Inhibition (IC50)FAAH Inhibition (IC50)Reference
7 133.9 nM5.9 μM nih.govacs.org
10c (dichloro-substituted)124.6 nM> 10 μM nih.gov
10d (dichloro-substituted)107.2 nM> 10 μM nih.gov
10e (bromo-substituted)109.4 nM5.1 μM nih.gov

SARS-CoV Protease (PLpro and 3CLpro) Inhibition by this compound Derivatives

The search for effective antiviral agents against SARS-CoV-2 has led to the investigation of various enzyme inhibitors. The main protease (Mpro or 3CLpro) and the papain-like protease (PLpro) are essential for viral replication and are considered key drug targets. nih.gov While direct studies on this compound as a primary inhibitor of these specific proteases are not extensively detailed in the provided context, the broad anti-coronavirus activity of piperidine-4-carboxamide analogs like NCGC2955 and 153 suggests a potential interaction with viral replication machinery. gavinpublishers.com

It is known that N-aryl-piperidine-4-carboxamides can inhibit MALT1 proteolytic activity, which is involved in the NF-κB pathway, and other 4-piperidone (B1582916) conjugates have been described as having antiviral properties against SARS-CoV-2. gavinpublishers.com Research using fragment-based drug design has identified new potential inhibitors for the SARS-CoV-2 main protease, demonstrating that specific molecular fragments can be combined to create potent inhibitors. nih.gov This approach could theoretically be applied to the this compound scaffold to design targeted inhibitors of SARS-CoV-2 proteases.

Acetylcholinesterase Inhibition in the Context of this compound

The this compound scaffold has been a focal point in the development of acetylcholinesterase (AChE) inhibitors, primarily for the potential treatment of Alzheimer's disease. nih.govresearchgate.net Alzheimer's is characterized by a deficit in cholinergic neurotransmission, and inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine (B1216132), is a key therapeutic strategy. researchgate.net

Researchers have synthesized various derivatives of this compound, exploring different substitutions on the benzyl and carboxamide moieties to optimize AChE inhibitory activity. nih.govresearchgate.net A notable study involved replacing the ester linker in a lead compound with a more metabolically stable amide linker, leading to the synthesis of fifteen N-benzylpiperidine carboxamide derivatives. nih.gov Among these, two compounds, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide, demonstrated significant in vitro AChE inhibition with IC₅₀ values of 0.41 µM and 5.94 µM, respectively. nih.gov

Another series of N-benzyl substituted amides of 1H-indole-5-carboxylic acid was synthesized and evaluated for both AChE and butyrylcholinesterase (BuChE) inhibition. researchgate.net While most of these compounds showed moderate BuChE inhibition, 1-benzylpiperidine (B1218667) amide of 1H-indole-5-carboxylic acid was found to be a weak, non-selective inhibitor of both enzymes. researchgate.net The N-benzylpiperidine fragment is a common feature in many AChE inhibitors, inspired by the structure of donepezil (B133215). researchgate.net

The versatility of the this compound scaffold allows for the development of multi-target drugs. researchgate.net For instance, some derivatives have been designed as dual inhibitors of both AChE and BuChE, which could offer additional therapeutic benefits in Alzheimer's disease. researchgate.netresearchgate.net

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected this compound Derivatives

Compound Target Enzyme IC₅₀ (µM) Source
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide AChE 0.41 nih.gov
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide AChE 5.94 nih.gov
1-benzylpiperidine amide of 1H-indole-5-carboxylic acid AChE/BuChE Weak, non-selective researchgate.net
1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid BuChE 30.06% inhibition at 10 µM researchgate.net

Other Enzyme Inhibition Activities Associated with this compound Scaffolds

Beyond cholinesterases, the this compound scaffold has been explored for its potential to inhibit other enzymes. The versatility of this chemical structure makes it a valuable framework for developing inhibitors against a range of biological targets. researchgate.net

One area of investigation is the development of dual-target inhibitors. For example, researchers have designed and synthesized 1-benzylpiperidine derivatives that act as dual inhibitors of acetylcholinesterase and the serotonin (B10506) transporter (SERT). mdpi.comnih.gov This polypharmacological approach is considered promising for complex conditions like Alzheimer's disease, where addressing both cognitive and neuropsychiatric symptoms is beneficial. nih.gov In one study, a series of 1-benzylpiperidine derivatives functionalized with 1,2,3,4-tetrahydroisoquinoline (B50084) showed varying affinities for SERT, with some compounds displaying affinity in the low micromolar range. mdpi.comnih.gov

Furthermore, derivatives of N-benzylpiperidine have been synthesized and evaluated for their inhibitory effects on monoamine reuptake transporters, including the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), in addition to SERT. nih.govnih.gov The structural features of these 4-benzylpiperidine (B145979) carboxamides, such as the length of the linker between the piperidine ring and the aromatic moiety, as well as the nature of the aromatic ring substituents, critically influence their potency and selectivity for each of these transporters. nih.gov For instance, compounds with a two-carbon linker showed higher potency for DAT inhibition compared to those with a three-carbon linker. nih.gov

Receptor Antagonist Activities of this compound

The this compound scaffold is not only a platform for enzyme inhibitors but also serves as a basis for developing receptor antagonists. researchgate.net

5-Hydroxytryptamine 2B Receptor Antagonism by this compound Derivatives

While direct studies on this compound as a 5-hydroxytryptamine 2B (5-HT2B) receptor antagonist are not extensively detailed in the provided context, the broader class of N-benzylpiperidine derivatives has been investigated for activity at serotonin receptors. plos.org The 5-HT2B receptor is a Gq/11 protein-coupled receptor involved in various physiological processes, and its modulation is of therapeutic interest. plos.orgmdpi.com

N-benzylation of tryptamines, a related chemical class, has been shown to significantly alter their affinity and functional activity at 5-HT2 receptor subtypes. plos.orgresearchgate.net This suggests that the N-benzyl moiety can play a crucial role in receptor interaction. Although often considered an anti-target due to potential cardiovascular side effects upon activation, selective antagonists of the 5-HT2B receptor are being explored for various conditions. plos.orgmdpi.com

Other Receptor Modulations Attributed to this compound

Derivatives of this compound have demonstrated modulatory activity at various other receptors, highlighting the scaffold's versatility.

Studies have explored 4-benzylpiperidine carboxamides as monoamine reuptake inhibitors, which also interact with monoamine receptors. nih.govnih.gov For example, the functional consequence of dopamine transporter (DAT) inhibition by these compounds was demonstrated by their ability to block the DAT-induced inhibition of dopamine D2 receptor (D2R) endocytosis. nih.gov This indicates a profound influence on dopamine signaling. nih.gov

Furthermore, N-benzylpiperidine derivatives have been investigated for their potential as alpha2-adrenergic and sigma-receptor antagonists. nih.gov The N-benzylpiperidine fragment is a key pharmacophore in these interactions. nih.gov

The serotonin 5-HT2C receptor is another target for which piperidine-based structures have been optimized. Researchers have developed 4-phenylpiperidine-2-carboxamide analogues as positive allosteric modulators (PAMs) of the 5-HT2C receptor, aiming to treat conditions like obesity and substance use disorders. nih.gov

Modulation of Cellular Pathways and Biochemical Processes by this compound

The biological effects of this compound and its derivatives extend to the modulation of fundamental cellular pathways and biochemical processes.

PI3Kδ Inhibition Studies Related to this compound

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and is a key component of the B-cell receptor signaling pathway, making it an attractive target for the treatment of certain hematological malignancies and inflammatory diseases.

Similar to the case with MDR1, specific studies detailing the inhibitory activity of this compound against PI3Kδ are not readily found in the public domain. A patent for the synthesis of N-benzyl-4-piperidinecarboxaldehyde, a precursor to the carboxamide, mentions that this aldehyde can be used to synthesize PI3Kδ inhibitors. However, this does not provide any information on the biological activity of the final carboxamide compound itself.

Without dedicated research on the direct effects of this compound on PI3Kδ, it is not possible to provide a detailed analysis or a data table of its inhibitory profile, such as IC50 values or binding kinetics.

Computational Approaches in N Benzylpiperidine 4 Carboxamide Research

Molecular Docking and Molecular Dynamics Simulations of N-benzylpiperidine-4-carboxamide Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their macromolecular targets.

In the context of this compound research, these methods have been instrumental in understanding interactions with various biological targets, particularly cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease. nih.govnih.gov For instance, studies have shown that this compound derivatives can form stable complexes with both AChE and BuChE. nih.gov Molecular dynamics simulations have further elucidated the stability of these interactions over time. nih.govnih.gov

One study focused on novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors. nih.gov Molecular dynamics simulations indicated a close correlation between the binding of a particularly active analogue, 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide, and the FDA-approved drug donepezil (B133215). nih.gov Another research effort rationally modified the structure of donepezil to design new N-benzyl-piperidine derivatives as potential multitarget inhibitors of both AChE and BuChE. nih.gov Computational docking and molecular dynamics revealed the formation of favorable complexes between these designed analogues and both cholinesterases. nih.gov

Similarly, research into 4-benzylpiperidine (B145979) carboxamides as potential triple reuptake inhibitors for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters (SERT, NET, and DAT) has utilized molecular docking to predict binding poses. nih.gov These simulations revealed that the 4-benzylpiperidine moiety interacts with hydrophobic residues within the binding pockets of these transporters. nih.gov

Furthermore, in the development of multitargeted hybrids of N-benzylpiperidine and 1,3,4-oxadiazole (B1194373) for Alzheimer's disease, in silico molecular docking and dynamics simulation studies confirmed their binding interactions with the peripheral anionic site (PAS) of AChE and the aspartate dyad of BACE-1. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.govnih.gov The underlying principle is that variations in the structural or physicochemical properties of a molecule lead to changes in its biological effects. nih.gov

For N-benzylpiperidine derivatives, QSAR models have been developed to predict their therapeutic potency as AChE inhibitors. documentsdelivered.com In one such study, a dataset of 99 N-benzylpiperidine molecules was used to develop robust predictive models using methods like multiple linear regression (MLR) and genetic function approximation (GFA). documentsdelivered.com The resulting models demonstrated a strong correlation between the selected molecular descriptors and the inhibitory concentration of the compounds. documentsdelivered.com

These QSAR models serve as effective screening tools to identify promising new analogues with enhanced potency, guiding the synthesis of more effective therapeutic agents. nih.gov The insights gained from SAR and QSAR studies on aspects like the nature of aromatic substituents and the length of linker regions have been critical in optimizing the activity of these compounds. nih.govnih.gov

Ligand-Based and Structure-Based Drug Design Methodologies Applied to this compound

Both ligand-based and structure-based drug design approaches have been pivotal in the development of this compound derivatives.

Ligand-based drug design (LBDD) relies on the knowledge of molecules that have shown biological activity. gardp.org By analyzing the common chemical features of active compounds, a pharmacophore model can be constructed to guide the design of new molecules with improved activity. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. gardp.org

Structure-based drug design (SBDD) , on the other hand, utilizes the known 3D structure of the target protein to design ligands that can bind to it with high affinity and selectivity. The rational design of new N-benzyl-piperidine derivatives as multitarget-directed AChE and BuChE inhibitors was based on the chemical structure of the existing drug donepezil, showcasing an application of SBDD. nih.gov

The development of N-benzyl piperidine (B6355638) derivatives as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) also exemplifies these design strategies. nih.gov Researchers designed and synthesized a series of these compounds, leading to the identification of potent dual inhibitors with multifunctional profiles. nih.gov

Predictive Modeling for Biological Activity of this compound Derivatives

Predictive modeling plays a crucial role in forecasting the biological activity of novel this compound derivatives before their synthesis. These models are built upon data from previously synthesized and tested compounds.

For instance, in silico screening has been used to predict properties such as blood-brain barrier permeability of N-benzylpiperidine carboxamide derivatives. nih.gov ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for newly designed N-benzyl-piperidine derivatives suggested their potential for oral bioavailability, ability to cross the blood-brain barrier, and low toxicity. nih.gov

By integrating data from various computational methods, including docking, QSAR, and ADMET predictions, a comprehensive understanding of the potential of new derivatives can be achieved. This predictive power allows for the prioritization of compounds for synthesis and biological testing, streamlining the drug discovery pipeline.

Preclinical and in Vitro Studies of N Benzylpiperidine 4 Carboxamide

In Vitro Efficacy Assessments of N-benzylpiperidine-4-carboxamide and its Analogues

The in vitro efficacy of this compound analogues has been prominently evaluated in the context of Alzheimer's disease, focusing on their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the cholinergic hypothesis of this neurodegenerative disorder.

A series of N-benzylpiperidine carboxamide derivatives were synthesized and evaluated for their potential as cholinesterase inhibitors. nih.govresearchgate.net These compounds were designed by modifying a lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, which demonstrated significant AChE inhibitory activity with an IC50 value of 0.03 µM. nih.govresearchgate.net In these newer analogues, the ester linkage was replaced with a more metabolically stable amide linkage. nih.govresearchgate.net

Among the synthesized analogues, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide emerged as the most active compounds, with in vitro IC50 values against AChE of 0.41 µM and 5.94 µM, respectively. nih.govresearchgate.net

Further structure-based design led to the development of new N-benzyl-piperidine derivatives as dual inhibitors of both AChE and BuChE. nih.gov One such derivative, compound 4a , was identified as the most potent inhibitor of both enzymes, with IC50 values of 2.08 µM for AChE and 7.41 µM for BuChE. nih.gov

Another study focused on hybrid molecules of (α)-lipoic acid and 4-amino-1-benzyl piperidines. While the parent compounds showed no significant cholinesterase inhibition, the resulting hybrid molecules demonstrated inhibitory activity against BuChE. researchgate.net

Interactive Table of In Vitro Efficacy Data:

Compound NameTarget EnzymeIC50 (µM)
5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylateAChE0.03
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAChE0.41
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamideAChE5.94
Compound 4a (a N-benzyl-piperidine derivative)AChE2.08
Compound 4a (a N-benzyl-piperidine derivative)BuChE7.41
Hybrid of (α)-lipoic acid and 4-amino-1-benzyl piperidine (B6355638)BuChEActive
1-benzylpiperidine (B1218667) amide of 1H-indole-5-carboxylic acidBuChEModerate Potency

Cell-Based Assays Utilizing this compound Compounds

Cell-based assays are crucial for evaluating the biological activity of this compound derivatives in a cellular context, providing insights into their potential as therapeutic agents, particularly in the field of oncology.

In the investigation of novel benzhydrylpiperazine carboxamide and thioamide derivatives, their cytotoxic activities were screened against a panel of human cancer cell lines, including hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116), using the sulphorhodamine B (SRB) assay. nih.gov This assay determines cell density based on the measurement of cellular protein content. The study revealed that, in general, thioamide derivatives exhibited higher growth inhibition than their carboxamide counterparts. nih.gov

Similarly, the cytotoxic potential of a novel quinoline (B57606) derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), was assessed against HepG2, HCT-116, MCF-7, and A549 cancer cell lines. nih.gov The results demonstrated that BAPPN induced cytotoxicity with IC50 values of 3.3 µg/mL for HepG2, 23 µg/mL for HCT-116, 3.1 µg/mL for MCF-7, and 9.96 µg/mL for A549 cells. nih.gov

Furthermore, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were evaluated for their in vitro toxicity against both non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines using the MTT assay. mdpi.com This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Interactive Table of Cell-Based Assay Data:

Compound/Derivative ClassAssay TypeCell Line(s)Outcome
Benzhydrylpiperazine carboxamides and thioamidesSRBHUH-7, MCF-7, HCT-116Thioamides showed higher growth inhibition.
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)CytotoxicityHepG2, HCT-116, MCF-7, A549IC50 values of 3.3, 23, 3.1, and 9.96 µg/mL, respectively.
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivativesMTT3T3 (normal), 4T1 (cancer)Evaluated for in vitro toxicity.

Mechanistic Investigations of this compound Actions

The therapeutic potential of this compound derivatives is underpinned by their specific molecular interactions with biological targets. Mechanistic studies, often employing in silico and in vitro techniques, have shed light on how these compounds exert their effects.

In the context of Alzheimer's disease, the primary mechanism of action for many this compound analogues is the inhibition of cholinesterases. Molecular docking and dynamics simulations have been instrumental in elucidating the binding modes of these inhibitors. For instance, computational studies of newly designed N-benzyl-piperidine derivatives revealed the formation of favorable complexes with both AChE and BuChE. nih.gov One of the most potent dual inhibitors, compound 4a, was predicted to have the lowest binding free energy due to its interactions with key residues within the active sites of both enzymes. nih.gov These in silico findings were subsequently corroborated by in vitro enzymatic assays. nih.gov

Further detailed molecular docking studies on other 1-benzylpiperidine derivatives have identified specific interactions, such as π-π stacking between the aromatic rings of the ligands and key amino acid residues like Tyr176, Trp286, and Tyr341 in the enzyme's active site. mdpi.com These interactions are crucial for the stable binding and inhibition of the enzyme.

In the realm of anticancer research, piperidine and its derivatives have been shown to induce apoptosis in cancer cells through various molecular pathways. frontiersin.org These can include the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and modulation of the Bax/Bcl-2 protein ratio, which ultimately leads to the activation of caspases-3, -8, and -9, key executioners of apoptosis. frontiersin.org

Early-Stage Toxicity Profiling of this compound Derivatives in Preclinical Research

A critical aspect of preclinical drug development is the assessment of a compound's potential toxicity. Early-stage in vitro toxicity profiling of this compound derivatives is essential to identify compounds with a favorable safety profile for further development.

A key method for this initial toxicity screen is the evaluation of cytotoxicity against non-cancerous cell lines. For example, a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were tested for their cytotoxicity against the normal fibroblast cell line 3T3. mdpi.com The results indicated that these compounds exhibited minor toxicity, with cell viability ranging from 82% to 95% at a concentration of 1 μg/mL, suggesting a good level of cytocompatibility. mdpi.com

In another study, a series of sulfonyl-α-L-amino acid derivatives were evaluated for their antiproliferative activity against several cancer cell lines and a normal skin fibroblast cell line (BJ1). ekb.eg Several of these compounds were found to be highly safe, with cytotoxicity of less than 6.5% against the normal BJ1 cell line. ekb.eg

Similarly, the cytotoxicity of novel benzhydrylpiperazine carboxamide and thioamide derivatives was compared between the MCF-7 breast cancer cell line and the MCF-12A normal-like breast epithelial cell line. researchgate.net This comparative analysis is crucial for determining the tumor selectivity of the compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a valuable in silico tool in early-stage toxicity profiling. For a series of N-benzyl-piperidine derivatives designed as cholinesterase inhibitors, ADMET predictions suggested that they would have low toxicity. nih.gov

Interactive Table of Early-Stage Toxicity Data:

Compound/Derivative ClassCell Line(s)Assay TypeOutcome
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives3T3 (normal fibroblast)CytotoxicityMinor toxicity, with 82-95% cell viability at 1 μg/mL. mdpi.com
Sulfonyl-α-L-amino acid derivativesBJ1 (normal fibroblast)CytotoxicitySeveral compounds showed <6.5% cytotoxicity. ekb.eg
Benzhydrylpiperazine carboxamides and thioamidesMCF-12A (normal-like breast epithelial)CytotoxicityComparative cytotoxicity assessment. researchgate.net
N-benzyl-piperidine derivativesN/AADMET predictionPredicted to have low toxicity. nih.gov

Therapeutic Applications and Disease Relevance of N Benzylpiperidine 4 Carboxamide Research

Neurodegenerative Disorders Research Involving N-benzylpiperidine-4-carboxamide

The N-benzylpiperidine moiety is a key component in several compounds designed to target the central nervous system. Its structural features allow for the development of derivatives that can cross the blood-brain barrier and interact with targets implicated in the pathology of various neurodegenerative diseases.

The complex nature of Alzheimer's disease (AD) has led researchers to develop multi-target-directed ligands, and this compound derivatives have emerged as a promising class of compounds. nih.gov The primary strategy involves the inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A deficit in acetylcholine is a well-established feature of AD.

Building on the structure of the approved AD drug Donepezil (B133215), which contains an N-benzylpiperidine moiety, scientists have designed and synthesized numerous derivatives. nih.govresearch-nexus.net In one study, a lead compound was modified by replacing a metabolically unstable ester linker with a more robust amide linker, leading to the creation of novel this compound derivatives. nih.gov Two of these analogues, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide, showed potent in vitro inhibitory activity against AChE. nih.gov In silico modeling predicted that the latter compound would likely permeate the blood-brain barrier. nih.gov

Further research has focused on creating dual inhibitors that target both AChE and other pathological aspects of AD, such as the aggregation of β-amyloid (Aβ) plaques. nih.govnih.gov One particularly promising compound, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, was found to be a potent inhibitor of BuChE and also demonstrated significant Aβ anti-aggregation activity. nih.gov Moreover, this compound showed efficacy in an animal model of memory impairment comparable to Donepezil. nih.gov Other derivatives have been developed that combine cholinesterase inhibition with histone deacetylase (HDAC) inhibition, free radical scavenging, and metal chelation. nih.gov

Table 1: Selected this compound Derivatives in Alzheimer's Disease Research

Compound NameTarget(s)Key Findings (IC₅₀ / Activity)Source(s)
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAcetylcholinesterase (AChE)IC₅₀ = 0.41 µM nih.gov
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamideAcetylcholinesterase (AChE)IC₅₀ = 5.94 µM; Predicted to be blood-brain barrier permeant. nih.gov
2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dioneButyrylcholinesterase (BuChE), β-amyloid aggregationBuChE IC₅₀ = 0.72 µM; 72.5% Aβ aggregation inhibition at 10 µM. nih.gov
Compound d5 (An N-benzyl piperidine (B6355638) derivative)Histone Deacetylase (HDAC), Acetylcholinesterase (AChE)HDAC IC₅₀ = 0.17 µM; AChE IC₅₀ = 6.89 µM. nih.gov
Compound d10 (An N-benzyl piperidine derivative)Histone Deacetylase (HDAC), Acetylcholinesterase (AChE)HDAC IC₅₀ = 0.45 µM; AChE IC₅₀ = 3.22 µM. nih.gov

While direct clinical application of this compound for Parkinson's disease (PD) is not established, the core structure is highly relevant to research targeting the dopaminergic system, which is central to PD pathology. Research has shown that the parent compound, 4-benzylpiperidine (B145979), acts as a monoamine releasing agent with a preference for dopamine (B1211576) and norepinephrine (B1679862). wikipedia.org

Studies have explored 4-benzylpiperidine carboxamides as potential triple reuptake inhibitors (TRIs), which block the reuptake of serotonin (B10506), norepinephrine, and dopamine. nih.gov The length of the carbon linker in these carboxamide derivatives was found to be critical for their activity, with a two-carbon linker conferring much higher potency for dopamine transporter (DAT) inhibition compared to a three-carbon linker. nih.gov By modulating dopamine levels, such compounds could theoretically have applications in disorders characterized by dopamine deficits. Furthermore, research into antagonists for the dopamine 4 receptor (D₄R), a target implicated in L-DOPA induced dyskinesias in PD, has utilized a similar 4-benzyloxypiperidine scaffold. nih.gov This body of work provides a strong rationale for the future exploration of specifically tailored this compound derivatives in the context of Parkinson's disease research.

Currently, there is a lack of specific research literature directly investigating the application of this compound or its derivatives in the context of multiple sclerosis. While the compound class has known neuroprotective and anti-inflammatory potential in other models, its relevance to the specific autoimmune and demyelinating pathology of MS has not been a significant focus of published studies.

The N-benzylpiperidine scaffold is of interest in the context of neuroinflammation and traumatic brain injury (TBI) due to the neuroprotective properties exhibited by some of its derivatives. nih.gov Following a TBI, a cascade of events including excitotoxicity, oxidative stress, and neuroinflammation contributes to secondary brain damage. wikipedia.org A derivative of 4-benzylpiperidine, RMI-10608, was found to have potential use in preventing brain damage due to its NMDA antagonist pharmacology. wikipedia.org NMDA receptors play a key role in excitotoxicity, a major mechanism of injury after trauma.

Additionally, related chemical structures have been investigated for their effects on neuroinflammation. For instance, benzylpiperazine derivatives have been developed as antagonists of the sigma-1 (σ1) receptor, which is known to modulate nociceptive signaling and could be relevant in treating neuropathic pain that can result from neural trauma. acs.org Given that certain N-benzylpiperidine derivatives show neuroprotective effects in cellular models, this chemical class represents a potential starting point for developing agents that could mitigate the damaging inflammatory and excitotoxic aftermath of a TBI. nih.gov

Oncology Research Applications of this compound

The relevance of the N-benzylpiperidine core structure to oncology stems from its interaction with sigma receptors. nih.gov Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are expressed in high densities in a variety of human cancers, including breast tumors, melanomas, non-small cell lung carcinomas, and prostate tumors. nih.gov This overexpression makes them an attractive target for both cancer imaging and therapy. nih.gov

Researchers have developed radiolabeled ligands based on this scaffold to visualize tumors. Specifically, a technetium-99m labeled dithiocarbamate (B8719985) derivative of 4-amino-N-benzylpiperidine was synthesized for the purpose of imaging sigma receptors in tumors using single-photon emission computed tomography (SPECT). nih.gov The development of such agents highlights the utility of the N-benzylpiperidine structure as a vector to deliver imaging or therapeutic payloads to cancer cells that are rich in sigma receptors. nih.gov

Infectious Diseases Research of this compound

Derivatives of piperidine-4-carboxamide have demonstrated notable potential in the fight against infectious diseases, including those caused by challenging bacterial pathogens. researchgate.net Research has identified piperidine-4-carboxamides as a novel class of inhibitors targeting DNA gyrase in Mycobacterium abscessus, an intrinsically multidrug-resistant nontuberculous mycobacterium that causes severe lung disease. researchgate.net

In a screen against M. abscessus, the piperidine-4-carboxamide MMV688844 was identified as a hit. A more potent analog of this compound was subsequently developed, which showed bactericidal and anti-biofilm activity against all three subspecies of the M. abscessus complex. researchgate.net These compounds function by inhibiting the wild-type DNA gyrase enzyme, a different mechanism than that of fluoroquinolones, suggesting they could be effective against macrolide-resistant strains. researchgate.net Furthermore, another N-benzylpiperidine derivative, 1-benzyl-N-(thiazol-2-yl)piperidine-4-carboxamide, has been identified as a potential lead compound for developing novel larvicides against Anopheles mosquito vectors, which transmit malaria.

Antiviral Applications, Particularly SARS-CoV-2, for this compound Analogues

The emergence of novel and resilient viral pathogens necessitates a continuous search for new antiviral agents. Analogues of piperidine-4-carboxamide have shown promise as broad-spectrum antiviral compounds, with notable activity against human coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Research has demonstrated that piperidine-4-carboxamide compounds can inhibit various human coronaviruses at low micromolar concentrations. gavinpublishers.com One study evaluated the in vitro activity of the piperidine-4-carboxamide compound NCGC2955 against α-coronavirus NL63 and β-coronavirus OC43. The compound showed an effective concentration (EC₅₀) of 2.5 µM in NL63-infected Vero cells and 1.5 µM in OC43-infected human foreskin fibroblasts. gavinpublishers.com

Crucially, investigations extended to SARS-CoV-2, where NCGC2955 and a structurally related analogue, known as 153, inhibited the virus in both Vero E6 and Calu-3 cells at sub-micromolar concentrations. In SARS-CoV-2-infected Calu-3 cells, the EC₅₀ values for NCGC2955 and analogue 153 were 0.2 µM and 0.11 µM, respectively, highlighting their potential as effective anti-SARS-CoV-2 agents. gavinpublishers.com The high selectivity index of these compounds, with cellular toxicity observed at concentrations greater than 300 µM, further underscores their therapeutic potential. gavinpublishers.com

The antiviral activity of this chemical family is not limited to coronaviruses. Structurally related piperidine-4-carboxamide analogues have also been identified as potent inhibitors of human cytomegalovirus (CMV). mdpi.com In a high-throughput screen, the parent compound NCGC2955 was identified as an inhibitor of CMV replication. mdpi.com Subsequent synthesis and testing of analogues revealed compounds with even greater potency. For instance, compounds designated as 7 , 8 , and 9 exhibited significant anti-CMV activity with EC₅₀ values of 0.21 µM, 0.28 µM, and 0.30 µM, respectively, in a luciferase-based assay. mdpi.com These active compounds were found to inhibit the virus at the late stages of its replication cycle. mdpi.com

It is noteworthy that these piperidine-4-carboxamide analogues have shown broad activity against various RNA viruses, with a proposed mechanism of action involving the modulation of a host factor related to cap-dependent translation. gavinpublishers.commdpi.com

Table 1: Antiviral Activity of Piperidine-4-Carboxamide Analogues

Compound Virus Cell Line EC₅₀ (µM) Citation
NCGC2955 HCoV-NL63 Vero 2.5 gavinpublishers.com
NCGC2955 HCoV-OC43 HFF 1.5 gavinpublishers.com
NCGC2955 SARS-CoV-2 Calu-3 0.2 gavinpublishers.com
Analogue 153 SARS-CoV-2 Calu-3 0.11 gavinpublishers.com
Analogue 7 CMV HFF 0.21 mdpi.com
Analogue 8 CMV HFF 0.28 mdpi.com

| Analogue 9 | CMV | HFF | 0.30 | mdpi.com |

Antibacterial and Antifungal Potentials of this compound Derivatives

The N-benzylpiperidine core is a key feature in various compounds synthesized and tested for antimicrobial properties. Research into derivatives has revealed significant potential against both bacterial and fungal pathogens.

Studies on N-benzyl piperidin-4-one derivatives, which are closely related to the carboxamide series, have shown potent antimicrobial activity. A series of these compounds demonstrated very high activity against the fungus Aspergillus niger and the Gram-negative bacterium Escherichia coli. researchgate.net The introduction of a thiosemicarbazone group to piperidin-4-one derivatives was found to significantly enhance antifungal activity compared to the parent piperidin-4-one. biomedpharmajournal.org

Further research into novel Schiff bases and 4-thiazolidinones containing the N-benzyl piperidine moiety also yielded compounds with a good level of antimicrobial activity against selected pathogenic microorganisms. researchgate.net The synthesized 4-thiazolidinone (B1220212) derivatives, in particular, displayed higher activity than the Schiff base precursors. researchgate.net These findings suggest that the N-benzylpiperidine scaffold can be effectively modified to produce derivatives with robust antibacterial and antifungal effects, making it a valuable template for the development of new antimicrobial agents. biomedpharmajournal.orgbiointerfaceresearch.com

Table 2: Antimicrobial Activity of N-benzylpiperidine Derivatives

Derivative Class Target Organism(s) Key Findings Citation
N-benzyl piperidin-4-one derivatives Aspergillus niger (fungus), Escherichia coli (bacteria) Showed very potent activity against the tested fungus and bacterium. researchgate.net
Thiosemicarbazone derivatives of piperidin-4-one Fungi Activity is enhanced by the addition of the thiosemicarbazone group. biomedpharmajournal.org

Pain Management Research Involving this compound

The search for novel analgesics to treat chronic pain remains a high priority in medical research. Derivatives of piperidine-4-carboxamide have been investigated for their potential to relieve pain, with promising results in preclinical studies.

In one study, synthesized sulfonamide and amide derivatives of piperidine-4-carboxamide were evaluated for their biological activity in mice. The research found that these derivatives were effective in relieving pain and achieving analgesia, indicating their potential as novel pain management agents.

Another avenue of research involves the inhibition of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049). MAGL inhibitors are considered interesting therapeutic agents for their anti-nociceptive (pain-relieving) properties. A class of benzylpiperidine-based compounds has been optimized for reversible MAGL inhibition, suggesting a potential mechanism through which these structures could exert analgesic effects.

Mental Health Disorders Research (e.g., Anxiety, Depression, Epilepsy) Related to this compound

The this compound scaffold has been extensively studied for its potential to modulate key neurotransmitter systems in the brain, making it a promising candidate for the development of treatments for mental health disorders such as depression and anxiety. nih.govnih.gov

Research has focused on designing 4-benzylpiperidine carboxamides as inhibitors of monoamine transporters, specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). nih.govkoreascience.kr Imbalances in these neurotransmitter systems are central to the pathophysiology of depression and anxiety disorders. A series of 4-benzylpiperidine carboxamides were synthesized and tested for their ability to inhibit the reuptake of serotonin and norepinephrine. nih.gov Certain derivatives, such as those with a 4-biphenyl or 2-naphthyl substitution, demonstrated greater dual reuptake inhibition than the established antidepressant venlafaxine (B1195380). nih.gov

Further studies characterized the structure-activity relationship for 24 different synthetic 4-benzylpiperidine carboxamides, evaluating their effects on SERT, NET, and DAT. nih.gov This research identified critical structural features that determine the compounds' selectivity and potency for each transporter. For instance, compounds with a two-carbon linker between the carboxamide and the benzylpiperidine core showed much higher potency for DAT inhibition, potentially converting them from dual serotonin-norepinephrine reuptake inhibitors (SNRIs) to triple reuptake inhibitors (TRIs). nih.gov TRIs are of increasing interest for treating depression due to their potential for broader efficacy. nih.gov The research also highlighted that specific aromatic ring substitutions were critical for selectivity, with biphenyl (B1667301) groups favoring SERT inhibition and diphenyl groups favoring DAT inhibition. nih.govkoreascience.kr

Additionally, piperidine derivatives have been identified as potent dopamine reuptake inhibitors, a mechanism relevant to various neuropsychiatric disorders. While many anticonvulsant drugs are utilized for psychiatric indications, including anxiety, specific research directly linking this compound derivatives to the treatment of epilepsy is less established in the current literature. nih.gov However, their demonstrated ability to modulate central nervous system targets suggests a potential area for future investigation.

Table 3: Monoamine Transporter Inhibition by 4-Benzylpiperidine Carboxamide Derivatives

Transporter Key Structural Feature for Enhanced Inhibition Citation
SERT Biphenyl ring substitution nih.govkoreascience.kr
NET Biphenyl ring or 2-naphthyl substitution nih.govkoreascience.kr

| DAT | Two-carbon linker; Diphenyl group substitution | nih.govkoreascience.kr |

Future Research Directions and Translational Potential of N Benzylpiperidine 4 Carboxamide

Development of Next-Generation N-benzylpiperidine-4-carboxamide Analogues

The development of novel analogues of this compound is a key area of research, aimed at enhancing potency, selectivity, and drug-like properties. Scientists are employing rational drug design and structure-activity relationship (SAR) studies to create compounds tailored for specific biological targets.

One major strategy involves modifying the core structure to improve metabolic stability and target engagement. For instance, researchers have replaced a metabolically labile ester linker with a more robust amide linker, and exchanged an original indanone moiety with a variety of aryl and aromatic heterocycles to optimize activity against cholinesterases. nih.gov Another approach focuses on creating multi-target-directed ligands, a particularly promising strategy for complex multifactorial diseases like Alzheimer's. nih.gov This has led to the design of N-benzylpiperidine analogues that can simultaneously inhibit both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). nih.gov

Further modifications have explored the length of the carbon linker within the molecule. Studies have shown that the number of carbons in the linker region is critical for target selectivity, particularly in converting compounds from dual serotonin-norepinephrine reuptake inhibitors (SNRIs) into triple reuptake inhibitors (TRIs) that also target the dopamine (B1211576) transporter (DAT). nih.gov Specifically, analogues with a two-carbon linker showed a stronger inhibitory effect on DAT than those with a three-carbon linker. nih.gov The nature of the aromatic substituents, such as biphenyl (B1667301) or diphenyl groups, also plays a critical role in determining selectivity. nih.gov

Table 1: Examples of Structural Modifications in this compound Analogues

Modification StrategyIntended OutcomeExample Target(s)Reference
Replacement of ester linker with amide linkerImprove metabolic stabilityAcetylcholinesterase (AChE) nih.gov
Variation of aryl and aromatic heterocyclesOptimize target binding and potencyAChE, Butyrylcholinesterase (BuChE) nih.gov
Design of multi-functional inhibitorsAddress multiple pathogenic pathways simultaneouslyAChE and BACE-1 nih.gov
Alteration of carbon linker length (2 vs. 3 carbons)Modulate selectivity for monoamine transportersSerotonin (B10506) Transporter (SERT), Norepinephrine (B1679862) Transporter (NET), Dopamine Transporter (DAT) nih.gov
Rational modification based on Donepezil (B133215) structureDevelop dual-target inhibitorsAChE and BuChE nih.gov

Advanced Preclinical Characterization of this compound Derivatives

To translate promising analogues from the laboratory to clinical settings, a thorough preclinical characterization is essential. This process involves a combination of computational, in vitro, and in vivo studies to build a comprehensive profile of a compound's activity and properties.

In silico (computational) methods are increasingly used in the early stages of development. Techniques such as comparative molecular field analysis (CoMFA) help to build 3D-QSAR models that correlate the steric and electronic features of compounds with their inhibitory activity. nih.gov Molecular docking and molecular dynamics simulations are used to predict how analogues will bind to their target enzymes, such as AChE and BuChE, and to estimate their binding free energy. nih.gov Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can forecast a compound's pharmacokinetic profile, including its ability to cross the blood-brain barrier, which is crucial for CNS-targeted drugs. nih.gov

In vitro (laboratory-based) assays provide empirical data on a compound's biological effects. These include:

Enzymatic assays to determine the inhibitory potency (e.g., IC₅₀ values) against specific targets like AChE, BuChE, and BACE-1. nih.govnih.gov

Cell-based assays using human neuroblastoma cell lines (e.g., SH-SY5Y) to assess potential neurotoxicity. nih.gov

Permeability assays (e.g., PAMPA-BBB) to measure a compound's ability to cross the blood-brain barrier. nih.gov

Aβ aggregation assays to evaluate if a compound can inhibit the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease. nih.gov

In vivo (animal) models are used to assess the efficacy of lead compounds in a living system. For potential Alzheimer's therapies, this includes studies to see if the compounds can reverse cognitive impairment induced by agents like scopolamine (B1681570) or Aβ₁₋₄₂ peptides, often using behavioral tests such as the Y-maze, elevated plus maze, and Morris water maze. nih.gov These studies are also critical for establishing pharmacokinetic properties and confirming brain AChE inhibitory potential ex vivo. nih.gov

Table 2: Preclinical Characterization Methods for this compound Derivatives

Method TypeSpecific TechniquePurposeReference
In SilicoMolecular Docking & DynamicsPredict binding modes and affinity to target proteins. nih.gov
ADMET PredictionForecast pharmacokinetic and toxicity profiles. nih.gov
In VitroEnzymatic Inhibition AssaysQuantify potency against specific enzymes (e.g., AChE, BACE-1). nih.gov
PAMPA-BBB AssayAssess blood-brain barrier permeability. nih.gov
Neurotoxicity Assays (e.g., on SH-SY5Y cells)Evaluate potential toxic effects on neuronal cells. nih.gov
In VivoCognitive Impairment Models (e.g., Morris Water Maze)Test efficacy in improving memory and learning in animal models. nih.gov

Exploration of Novel Therapeutic Indications for this compound

The adaptability of the this compound scaffold allows its derivatives to be investigated for a range of diseases beyond a single indication. The primary focus has been on complex neurodegenerative disorders, but research has expanded into other areas.

Neurodegenerative Diseases: The most extensively studied application is for Alzheimer's disease. nih.gov Analogues have been rationally designed as inhibitors of key enzymes in the cholinergic and amyloidogenic pathways, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase-1 (BACE-1). nih.govnih.govnih.gov The development of multi-target agents that can address both the cholinergic deficit and amyloid plaque formation is a particularly promising therapeutic strategy. nih.gov

Psychiatric and Neurological Disorders: A distinct line of research has focused on developing 4-benzylpiperidine (B145979) carboxamides as dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors for the treatment of depression and related mood disorders. nih.gov By fine-tuning the structure, researchers have also created triple reuptake inhibitors that modulate dopamine (DA) reuptake, which could offer a broader spectrum of efficacy. nih.gov These compounds could influence dopamine signaling via receptors like D₂R. nih.gov

Infectious Diseases: While less explored for the this compound structure itself, related piperidine-4-carboxamide derivatives have shown potent activity as C-C chemokine receptor type 5 (CCR5) inhibitors. nih.gov This is significant because CCR5 is a crucial co-receptor for HIV entry into host cells. Compounds in this class have demonstrated antiviral activity in HIV-1 single-cycle assays, suggesting that with appropriate modifications, the N-benzylpiperidine scaffold could be a viable starting point for developing novel anti-HIV agents. nih.gov

Table 3: Potential Therapeutic Indications and Molecular Targets

Therapeutic AreaPotential IndicationMolecular Target(s)Reference
Neurodegenerative DiseasesAlzheimer's DiseaseAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) nih.govnih.gov
β-secretase-1 (BACE-1) nih.gov
Psychiatric DisordersDepressionSerotonin Transporter (SERT), Norepinephrine Transporter (NET), Dopamine Transporter (DAT) nih.govnih.gov
Infectious DiseasesHIV-1 InfectionCCR5 Receptor (based on related scaffolds) nih.gov

Challenges and Opportunities in the Drug Development Landscape for this compound

The path from a promising chemical scaffold to an approved drug is fraught with challenges, but the unique properties of this compound present distinct opportunities.

Challenges:

Target Selectivity vs. Multi-Targeting: While the multi-target approach is an opportunity, designing a compound that hits multiple targets with the desired balance of potency can be difficult. Conversely, achieving high selectivity for a single target to minimize off-target effects is also a significant chemical challenge. nih.govnih.gov

Blood-Brain Barrier (BBB) Permeability: For any CNS-acting drug, successfully crossing the BBB is a major hurdle. While in silico models and in vitro assays can predict permeability, ensuring adequate brain concentrations in vivo remains a challenge. nih.gov

General Drug Development Hurdles: The development of these compounds is subject to broader industry-wide challenges. These include the high cost and complexity of clinical trials, difficulties in patient recruitment and retention for diseases like Alzheimer's, and securing sufficient funding, especially for smaller biopharmaceutical companies. ppd.com The potential for a high placebo response in clinical trials for indications like nonalcoholic steatohepatitis (NASH) and neurodegenerative diseases can also complicate the interpretation of efficacy data.

Opportunities:

Scaffold Versatility: The N-benzylpiperidine motif is a highly versatile tool for medicinal chemists, allowing for fine-tuning of both efficacy and physicochemical properties to meet the demands of various therapeutic targets. nih.gov

Innovative Strategies for Complex Diseases: The ability to design multi-target-directed ligands based on this scaffold aligns perfectly with modern therapeutic paradigms for complex diseases like Alzheimer's, where hitting a single target has proven insufficient. nih.gov

Advancements in Drug Discovery Technology: The development process can be significantly accelerated by leveraging new technologies. The application of artificial intelligence (AI) to drug discovery and the use of innovative clinical trial designs are seen as major opportunities to streamline development. ppd.com Computational tools like molecular dynamics and ADMET prediction allow for a more rational, cost-effective design process, reducing the reliance on expensive and time-consuming later-stage testing. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for N-benzylpiperidine-4-carboxamide?

Methodological Answer: The synthesis typically involves condensation of piperidine derivatives with benzylating agents. For example:

  • Step 1 : React 4-piperidone with benzyl halides under basic conditions to form N-benzylpiperidine intermediates.
  • Step 2 : Introduce the carboxamide group via coupling reactions (e.g., using carbodiimides) with appropriate amines or carboxylic acid derivatives.
  • Purification : Employ column chromatography with hexane/ether (10:1) or recrystallization from ethanol/water mixtures . Yields (~73%) and purity (≥98% HPLC) are achievable with optimized stoichiometry and anhydrous conditions (e.g., MgSO₄ drying) .

Q. How is this compound characterized in research settings?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ 1.5–2.5 ppm (piperidine CH₂), δ 4.3 ppm (benzyl CH₂), and δ 7.2–7.4 ppm (aromatic protons) confirm structure .
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) validate functional groups .
  • Elemental Analysis : Verify C, H, N composition (e.g., C₁₃H₁₇ClN₂O for chlorophenyl derivatives) .

Q. What biological targets are commonly studied for this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition : Carbonic anhydrase isoforms (e.g., hCA II/IX) are screened via fluorescence assays using 4-nitrophenyl acetate as substrate .
  • Receptor Binding : GABAₐ and NMDA receptor interactions are tested via radioligand displacement assays in neuronal cell lines .
  • Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) values against S. aureus or E. coli are determined using broth microdilution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency compared to ethers .
  • Catalyst Optimization : Use HOBt (Hydroxybenzotriazole) or EDCI (Ethyl Dimethylaminopropyl Carbodiimide) to reduce racemization during amide formation .
  • Temperature Control : Maintain 0–5°C during benzylation to minimize side reactions (e.g., over-alkylation) .

Q. How should researchers resolve contradictions in reported NMR data for structurally similar derivatives?

Methodological Answer:

  • Solvent Effects : Compare δ values in CDCl₃ vs. DMSO-d₆; aromatic protons may shift up to 0.5 ppm due to H-bonding .
  • Purity Verification : Re-crystallize samples and repeat NMR to exclude impurities (e.g., unreacted starting materials) .
  • Dynamic Effects : Rotameric equilibria in piperidine rings can split signals; use variable-temperature NMR to confirm .

Q. What computational strategies are employed to predict the bioactivity of this compound analogs?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with hCA II (PDB: 3KS3). Focus on sulfonamide-Zn²⁺ coordination and hydrophobic piperidine-benzyl packing .
  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to calculate HOMO/LUMO energies for redox potential predictions .
  • QSAR Models : Train regression models using Hammett σ constants of substituents to correlate with IC₅₀ values .

Q. How can researchers design this compound derivatives for enhanced selectivity toward specific enzymes?

Methodological Answer:

  • Substituent Engineering : Introduce sulfamoyl groups at the 4-position to enhance hCA IX binding (~10-fold selectivity over hCA II) .
  • Steric Modulation : Replace benzyl with bulkier groups (e.g., 4-fluorobenzyl) to block off-target interactions .
  • Protease Stability : Incorporate methyl groups on piperidine to reduce metabolic degradation (test via liver microsome assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.